In Vitro Potency and Therapeutic Index of ELQ-650 vs. Atovaquone and ELQ-596 Against B. duncani
ELQ-650 exhibits the highest therapeutic index (1200) among tested compounds, driven by its potent antibabesial activity (IC50 = 22 nM) and low cytotoxicity against human cell lines (average IC50 = 26 μM). In direct head-to-head comparison, ELQ-650 outperforms atovaquone (IC50 = 72 nM, therapeutic index = 69) and the closely related ELQ-596 (IC50 = 32 nM, therapeutic index = 939) in the same in vitro assay system [1]. The 17.4-fold higher therapeutic index of ELQ-650 relative to atovaquone reflects both a 3.3-fold increase in potency and a 5.2-fold reduction in cytotoxicity, underscoring its favorable preclinical safety margin [1].
| Evidence Dimension | In vitro potency (IC50) and selectivity (therapeutic index) against B. duncani |
|---|---|
| Target Compound Data | IC50 = 22 ± 4.9 nM (B. duncani); Average IC50 (human cell lines) = 26 μM; Therapeutic index = 1200 |
| Comparator Or Baseline | Atovaquone: IC50 = 72 ± 6 nM, IC50 (human) = 5 μM, Therapeutic index = 69; ELQ-596: IC50 = 32 ± 4.9 nM, IC50 (human) = 30 μM, Therapeutic index = 939 |
| Quantified Difference | ELQ-650 therapeutic index is 17.4-fold higher than atovaquone and 1.3-fold higher than ELQ-596 |
| Conditions | B. duncani in vitro culture; 62 h incubation; human cell lines: HeLa, HepG2, HEK293, HCT116 |
Why This Matters
A higher therapeutic index is a critical selection criterion for preclinical candidates, as it indicates a wider safety margin and reduced risk of off-target toxicity in subsequent in vivo studies.
- [1] Vydyam P, Chand M, Pou S, Winter RW, Liebman KM, Nilsen A, Doggett JS, Riscoe MK, Ben Mamoun C. Effectiveness of Two New Endochin-like Quinolones, ELQ-596 and ELQ-650, in Experimental Mouse Models of Human Babesiosis. ACS Infect Dis. 2024 Apr 2;10(4):1405-1413. doi: 10.1021/acsinfecdis.4c00143. PMID: 38452194. (Table 1) View Source
